![molecular formula C11H15NO B13176824 3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Bicyclo[221]heptan-2-yl}-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C11H15NO It is characterized by a bicyclic structure fused with an oxirane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction using peracids such as meta-chloroperoxybenzoic acid (mCPBA).
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Similar bicyclic structure but lacks the oxirane ring.
2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of the nitrile and oxirane functionalities.
Phenylmethylene)bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of the nitrile and oxirane functionalities.
Uniqueness
3-{Bicyclo[221]heptan-2-yl}-3-methyloxirane-2-carbonitrile is unique due to its combination of a bicyclic structure, an oxirane ring, and a nitrile group
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H15NO/c1-11(10(6-12)13-11)9-5-7-2-3-8(9)4-7/h7-10H,2-5H2,1H3 |
InChI Key |
OSEMNKAEHPGWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)

![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)


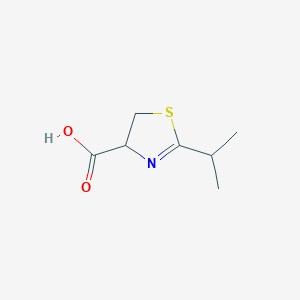
![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
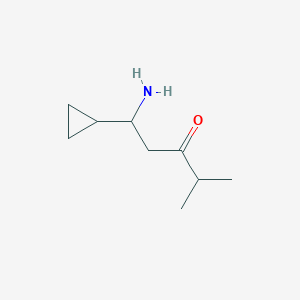
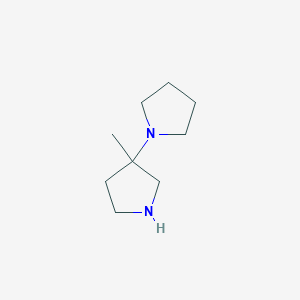
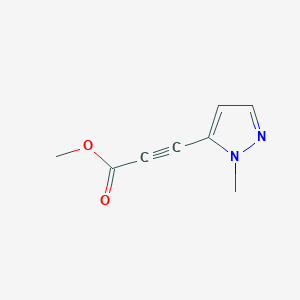
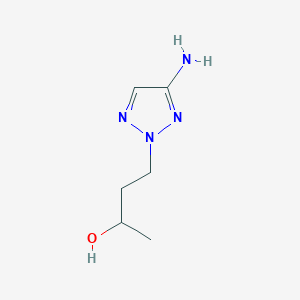
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
